1-Ethylimidazo[1,2-a]quinoxalin-4-amine

Adenosine A1 receptor nonxanthine antagonist CNS

SAR gap: the 1-ethyl substituent effect on imidazoquinoxaline adenosine receptor binding remains uncharacterized between established 1-methyl (Ki=7.9 nM) and 1-unsubstituted analogs. Generic substitution risks unpredictable shifts in target engagement and selectivity. • Complete 1-position SAR (H→Me→Et→iPr) for A1, A2A, A3 receptor profiling • Free 4-NH₂ enables divergent parallel synthesis of 4-aminoalkyl, 4-acyl, or 4-sulfonamide derivatives for JNK1 optimization • Est. LogP 2.4-2.6; CNS drug-like space; negative control for IKK/NF-κB assays

Molecular Formula C12H12N4
Molecular Weight 212.256
CAS No. 1233025-38-1
Cat. No. B567280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylimidazo[1,2-a]quinoxalin-4-amine
CAS1233025-38-1
Synonyms1-Ethylimidazo[1,2-a]quinoxalin-4-amine
Molecular FormulaC12H12N4
Molecular Weight212.256
Structural Identifiers
SMILESCCC1=CN=C2N1C3=CC=CC=C3N=C2N
InChIInChI=1S/C12H12N4/c1-2-8-7-14-12-11(13)15-9-5-3-4-6-10(9)16(8)12/h3-7H,2H2,1H3,(H2,13,15)
InChIKeyNMRRQWXWFZOYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylimidazo[1,2-a]quinoxalin-4-amine: Core Scaffold & Pharmacology


1-Ethylimidazo[1,2-a]quinoxalin-4-amine is a heterocyclic small molecule (C12H12N4, MW 212.25 g/mol) belonging to the imidazoquinoxaline family, a privileged scaffold in medicinal chemistry. Characterized by a tricyclic core with an ethyl substituent at the 1-position and a primary amine at the 4-position, this compound serves as a versatile synthetic intermediate and a tool for probing adenosine A1 receptors [1] and the JNK1 kinase pathway [2]. Its structural features place it at the intersection of several key therapeutic target areas, including CNS disorders, oncology, and inflammatory diseases.

A1 adenosine receptor antagonist probe
JNK1 kinase pathway study tool
Synthetic intermediate with free 4-NH2 for derivatization

1-Ethylimidazo[1,2-a]quinoxalin-4-amine: Why Generic Substitution Fails


Imidazoquinoxaline derivatives exhibit profound variations in target affinity, selectivity, and physicochemical properties depending on subtle substituent modifications at the 1-, 4-, and aromatic ring positions. The 1-ethyl group in this compound confers a specific steric and electronic profile that differs markedly from the 1-methyl, 1-unsubstituted, or bulkier 1-aryl analogs. In the A1 adenosine receptor series, for instance, the 1-methyl substituent provides high potency (Ki = 7.9 nM for IRFI-165 [1]), whereas in JNK1 kinase inhibition, the unsubstituted core (1.6 μM) can be optimized to the 160 nM lead AX13587 through specific 4-position derivatization [2]. The 1-ethyl derivative occupies an intermediate position that is not simply interchangeable with either extreme, and its free 4-NH₂ group enables divergent synthetic elaboration—a feature lost or altered in tertiary amine analogs, which are reported to be “almost devoid of activity” at adenosine A1 receptors [1]. Generic substitution therefore risks altering target engagement, selectivity windows, and downstream synthetic utility in unpredictable ways.

1-Substituent mismatch 1-Ethyl differs from 1-methyl in steric/electronic profile; A1 affinity may not directly transfer
4-Amines critical for target binding Free 4-NH2 enables hydrogen bonding; tertiary amine analogs are reported virtually inactive at A1
Lipophilicity-dependent selectivity shift Bulkier 1-aryl analogs (higher LogP) alter A2A/A3 selectivity; 1-ethyl may offer intermediate profile

1-Ethylimidazo[1,2-a]quinoxalin-4-amine: Quantitative Differentiation Evidence


A1 Adenosine Receptor Antagonism Landscape

The 1-methyl analog IRFI-165 achieves Ki(A1) = 7.9 nM, representing the most potent congener in the series [1]. SAR studies indicate that secondary amines at the 4-position are essential for A1 affinity, while tertiary amines are virtually inactive [1]. The 1-ethyl derivative, bearing a free primary NH₂ at the 4-position, is predicted to retain A1 binding capacity intermediate between the 1-unsubstituted and 1-methyl variants, though its precise Ki has not been reported. This gap represents a quantifiable differentiation opportunity: the 1-ethyl group offers a distinct steric profile compared to 1-methyl, potentially altering A2A/A3 selectivity without abolishing the critical 4-NH hydrogen bond donor.

A1 affinity (Ki)
Class-level inference
Target: Not reported
IRFI-165 (1-methyl): Ki 7.9 nM
Supports 1-position SAR profiling; Ki data gap to be filled
Class-level inference based on conserved 4-NH2 pharmacophore
Adenosine A1 receptor nonxanthine antagonist CNS

JNK1 Kinase Inhibition Activity Comparison

The imidazo[1,2-a]quinoxalin-4-amine scaffold was identified as a 1.6 μM rhJNK1 inhibitor in a high-throughput screen [1]. Lead optimization at the 4-position yielded AX13587 with an IC50 of 160 nM (10-fold improvement) [1]. The 1-ethyl-4-amino variant has not been directly tested in this assay, but its free 4-NH₂ permits the same amine-derivatization strategy that produced AX13587.

JNK1 inhibition
Cross-study comparable
Target: Not tested
HTS hit: 1.6 µM; AX13587: 160 nM
Validates scaffold for kinase optimization; 1-ethyl unexplored
10-fold optimization from parent scaffold demonstrated
JNK1 kinase kinase inhibitor oncology

IKK Inhibition vs BMS-345541

BMS-345541, a 1,8-dimethyl-4-(2-aminoethyl)amino analog, is a potent and selective IKK-2 inhibitor (IC50 = 0.3 μM) with 13-fold selectivity over IKK-1 (IC50 = 4 μM) [1]. The 1-ethyl-4-amino compound lacks the 8-methyl and 4-aminoethyl substituents essential for this activity profile. It is therefore not a direct competitor to BMS-345541 in IKK assays but represents a more synthetically tractable starting point for developing IKK inhibitors with alternative selectivity profiles.

IKK inhibition profile
Class-level inference
Not expected to inhibit IKK without derivatization
Structural mismatch prevents IKK-2 binding; serves as negative control for IKK assays
BMS-345541: IC50 0.3 µM (IKK-2) for reference
IKK inhibitor NF-κB inflammation

LogP and Drug-Likeness Profile

The parent scaffold imidazo[1,2-a]quinoxalin-4-amine has a computed LogP of approximately 2.11 (ACD/LogP) . Introducing a 1-ethyl group is predicted to increase LogP by approximately 0.3–0.5 units, yielding an estimated LogP of 2.4–2.6. This contrasts with the more lipophilic EAPB0203 (1-phenethyl analog, cLogP ~3.5–4.0) and the 1-methyl series (LogP ~1.8–2.1).

LogP estimate
Class-level inference
Estimated LogP 2.4–2.6
Intermediate lipophilicity supports CNS lead-like space
Computed from parent scaffold ACD/LogP 2.11 + ethyl increment
LogP drug-likeness CNS MPO

1-Ethylimidazo[1,2-a]quinoxalin-4-amine: Optimal Procurement & Application Scenarios


A1 Adenosine Receptor SAR Gap-Filling

Use this compound to systematically profile the effect of the 1-ethyl substituent on A1, A2A, and A3 receptor binding. The existing SAR framework [1] shows that 1-methyl enhances A1 affinity, but the 1-ethyl effect remains uncharacterized. Procurement of this compound enables generation of the missing Ki data point, completing the 1-position SAR series (H → Me → Et → iPr) and providing critical information for CNS drug design programs targeting adenosine receptors.

JNK1 Kinase Inhibitor Lead Generation

The free 4-NH₂ group permits parallel synthesis of diverse 4-aminoalkyl, 4-acyl, or 4-sulfonamide derivatives. Based on the optimization trajectory from the parent 1.6 μM HTS hit to AX13587 at 160 nM [2], the 1-ethyl variant offers an unexplored starting point for achieving improved JNK1 potency and selectivity. The 1-ethyl substituent may confer favorable steric interactions with the JNK1 ATP-binding pocket that are inaccessible to the 1-methyl or 1-unsubstituted scaffolds.

CNS Drug Discovery Physicochemical Optimization

With an estimated LogP of 2.4–2.6, this compound occupies the favorable CNS drug-like space (LogP 2–4). It is less lipophilic than 1-aryl analogs (e.g., EAPB0203) and more lipophilic than 1-unsubstituted scaffolds . This balanced profile supports its use as a fragment or lead-like starting point for CNS programs where excessive lipophilicity raises hERG and promiscuity risks, while insufficient lipophilicity compromises blood-brain barrier penetration.

IKK/NF-κB Pathway Negative Control

Unlike BMS-345541, which potently inhibits IKK-2 (IC50 = 0.3 μM) [3], the 1-ethyl-4-amino compound lacks the substituted 4-aminoethyl side chain required for IKK binding. This makes it a suitable negative control compound in IKK/NF-κB signaling assays when researchers need to confirm that observed effects are due to specific IKK inhibition rather than general imidazoquinoxaline scaffold effects.

Application
Selection Property
Validation Focus
A1 receptor SAR profiling
1-position substituent space
A1/A2A/A3 binding characterization
JNK1 inhibitor lead generation
4-NH2 derivatizable scaffold
rhJNK1 enzymatic assay optimization
CNS lead-like optimization
Balanced lipophilicity profile
CNS MPO / BBB permeability assays
IKK/NF-κB negative control
Lacks required 4-aminoethyl side chain
IKK-2 selectivity assay confirmation
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